molecular formula C13H18N2O3 B079802 6-(4-Aminobenzamido)hexanoic acid CAS No. 14604-65-0

6-(4-Aminobenzamido)hexanoic acid

Cat. No. B079802
CAS RN: 14604-65-0
M. Wt: 250.29 g/mol
InChI Key: OTHMHRGFOHCWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Aminobenzamido)hexanoic acid, also known as AHSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedical research. AHSA is a derivative of the naturally occurring amino acid, lysine, and has been synthesized using different methods.

Mechanism Of Action

6-(4-Aminobenzamido)hexanoic acid inhibits the activity of lysine acetyltransferases by binding to their active sites. This binding prevents the transfer of an acetyl group from acetyl-CoA to lysine residues on proteins, thereby inhibiting lysine acetylation. This inhibition has been shown to affect various cellular processes, including gene expression, cell proliferation, and apoptosis.

Biochemical And Physiological Effects

6-(4-Aminobenzamido)hexanoic acid has been shown to affect various biochemical and physiological processes, including the expression of genes involved in cancer cell growth and the regulation of the cell cycle. 6-(4-Aminobenzamido)hexanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(4-Aminobenzamido)hexanoic acid has been shown to affect the activity of histone deacetylases, enzymes that remove acetyl groups from lysine residues. This inhibition has been shown to affect gene expression and cell proliferation.

Advantages And Limitations For Lab Experiments

6-(4-Aminobenzamido)hexanoic acid has several advantages for use in lab experiments, including its high purity levels and its ability to inhibit lysine acetyltransferases. However, 6-(4-Aminobenzamido)hexanoic acid has limitations, including its potential toxicity and its limited solubility in water. These limitations may affect its use in certain experiments.

Future Directions

Future research on 6-(4-Aminobenzamido)hexanoic acid may focus on its potential as an anti-cancer agent and its effects on other cellular processes. Additionally, research may focus on developing more effective methods for synthesizing 6-(4-Aminobenzamido)hexanoic acid and improving its solubility and bioavailability. Overall, 6-(4-Aminobenzamido)hexanoic acid has shown promise as a tool for studying lysine acetylation and its role in various diseases, including cancer.

Synthesis Methods

6-(4-Aminobenzamido)hexanoic acid can be synthesized using various methods, including the reaction of 6-bromo-1-hexanol with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 6-bromohexanoic acid with 4-aminobenzoic acid, followed by the addition of sodium hydroxide. These methods have been used to produce 6-(4-Aminobenzamido)hexanoic acid with high purity levels.

Scientific Research Applications

6-(4-Aminobenzamido)hexanoic acid has been used in scientific research to study the role of lysine acetylation in cellular processes. Lysine acetylation is a post-translational modification that regulates protein function and has been implicated in various diseases, including cancer. 6-(4-Aminobenzamido)hexanoic acid has been shown to inhibit the activity of lysine acetyltransferases, enzymes that catalyze lysine acetylation. This inhibition has been shown to affect the growth of cancer cells, suggesting that 6-(4-Aminobenzamido)hexanoic acid may have potential as an anti-cancer agent.

properties

CAS RN

14604-65-0

Product Name

6-(4-Aminobenzamido)hexanoic acid

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

6-[(4-aminobenzoyl)amino]hexanoic acid

InChI

InChI=1S/C13H18N2O3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9,14H2,(H,15,18)(H,16,17)

InChI Key

OTHMHRGFOHCWOM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)N

synonyms

6-[N-(4-Aminobenzoyl)amino]caproic acid

Origin of Product

United States

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